(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine, tert-butyl chloroformate, and 3-nitropyridine-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides.
Major Products Formed
Oxidation: Amines.
Reduction: N-oxides.
Substitution: Substituted pyrrolidines.
Scientific Research Applications
Chemistry
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of pyrrolidine derivatives on various biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of novel therapeutic targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: A similar compound without the (S)-configuration.
tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate: A compound with an amino group instead of a nitro group.
Uniqueness
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The (S)-configuration imparts distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3S)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120659 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-41-7 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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